molecular formula C14H14N2O B1203936 N-Acetylbenzidine CAS No. 3366-61-8

N-Acetylbenzidine

Cat. No.: B1203936
CAS No.: 3366-61-8
M. Wt: 226.27 g/mol
InChI Key: DZQXBXZZSKPMDV-UHFFFAOYSA-N
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Description

N-Acetylbenzidine is a primary metabolite of benzidine, a known human carcinogen, and is a critical compound for researchers studying the metabolic activation and mechanisms of aromatic amine-induced carcinogenesis, particularly in the urinary bladder . Its main research value lies in modeling the initiation of bladder cancer. Studies show that this compound, rather than benzidine itself, is more efficiently activated within the urothelium (the bladder lining) by enzymes such as prostaglandin H synthase (PHS) to form DNA-reactive species . The major DNA adduct formed is N'-(3'-monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine, which has been detected in the exfoliated urothelial cells of workers exposed to benzidine, establishing a direct link between this metabolite and human carcinogenicity . Furthermore, research indicates that the N-acetylation of benzidine is a bioactivation step, and genetic polymorphisms in human N-acetyltransferase 1 (NAT1) can influence an individual's susceptibility to benzidine-induced DNA damage . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. This compound is a hazardous chemical and should be handled with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-(4-aminophenyl)phenyl]acetamide
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InChI

InChI=1S/C14H14N2O/c1-10(17)16-14-8-4-12(5-9-14)11-2-6-13(15)7-3-11/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZQXBXZZSKPMDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID4036853
Record name N-Acetylbenzidine
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Molecular Weight

226.27 g/mol
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CAS No.

3366-61-8
Record name Acetylbenzidine
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Record name N-Acetylbenzidine
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Record name N-Acetylbenzidine
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Record name N-Acetylbenzidine
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Record name N-(4'-Aminobiphenyl-4-yl)acetamide
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Metabolic Pathways and Biotransformation of N Acetylbenzidine

N-Acetylation and Deacetylation Processes

N-acetylation is a significant pathway in the metabolism of benzidine (B372746). iarc.fr It can be both an activation step, through the formation of N-acetylbenzidine, and a detoxification step, resulting in N,N'-diacetylbenzidine. iarc.fr The interplay between the acetylation of benzidine to this compound and its further acetylation or deacetylation is a key determinant of its biological activity.

Human tissues contain two primary N-acetyltransferase isozymes, NAT1 and NAT2, both of which are involved in the metabolism of aromatic amines like benzidine. nih.govoup.com These enzymes utilize acetyl coenzyme A (AcCoA) as a cofactor to transfer an acetyl group to the substrate. nih.gov While both enzymes can acetylate benzidine, they exhibit different substrate specificities and tissue distribution. NAT1 is expressed in a wide array of tissues, whereas NAT2 is predominantly found in the liver and intestine. oup.com111.68.96 Studies have indicated that both benzidine and this compound are preferred substrates for NAT1. cdc.gov

The NAT1 isozyme demonstrates significant activity in the N-acetylation of benzidine. The kinetic parameters of this reaction are influenced by genetic variations within the NAT1 gene. For the reference allele, NAT1*4, studies using transfected Chinese hamster ovary (CHO) cells have determined specific kinetic values for benzidine N-acetylation.

NAT1 AlleleApparent KM for Benzidine (μM)Reference
NAT1*4>340 nih.gov

While NAT1 is a primary enzyme in benzidine metabolism, NAT2 also contributes to its acetylation. cdc.gov However, there is evidence suggesting that the formation of this compound and N,N'-diacetylbenzidine does not show a strong correlation with the NAT2 genotype, particularly in human liver slices. cdc.gov This implies that other pathways, or the activity of NAT1, may play a more dominant role in these specific metabolic steps in the liver. cdc.gov

Genetic polymorphisms in the NAT1 gene can significantly alter enzyme activity and stability, thereby affecting the metabolism of substrates like benzidine. nih.govhbz-nrw.de The NAT14 allele is considered the reference or "wild-type" allele. oup.comresearchgate.net Alleles such as NAT110 are associated with increased acetylation capacity, while variants like NAT1*14B are linked to reduced enzyme activity and are considered slow acetylator phenotypes. oup.comnih.gov

The NAT114B variant, in particular, has been shown to have different kinetic properties compared to the reference NAT14 allele. nih.govresearchgate.net In studies with CHO cells, NAT114B exhibited a much lower apparent Michaelis-Menten constant (KM) for benzidine, indicating a higher affinity for the substrate at low concentrations. nih.gov This leads to a higher intrinsic clearance (Vmax/KM) for benzidine N-acetylation in cells with the NAT114B allele. nih.gov Conversely, the maximum reaction velocity (Vmax) for several substrates is lower in NAT114B compared to NAT14. nih.gov

NAT1 AlleleCharacteristicApparent KM for Benzidine (μM)Impact on Benzidine N-acetylationReference
NAT14Reference ("wild-type")>340Higher N-acetylation rates overall compared to NAT114B. nih.govnih.govresearchgate.net
NAT110Increased acetylation capacity-Believed to increase NAT1 acetylation capacity. oup.com
NAT114BReduced acetylator phenotype34Higher intrinsic clearance at low benzidine concentrations due to a lower KM. nih.gov

Significant interspecies differences exist in the metabolism of benzidine, particularly in the N-acetylation pathway. These variations are crucial for interpreting toxicological data across species.

Human: Human liver slices demonstrate extensive N-acetylation of benzidine. researchgate.netresearchgate.net Humans also exhibit rapid deacetylation of this compound. researchgate.netresearchgate.net Both NAT1 and NAT2 are active, but NAT1 is considered the preferred enzyme for benzidine and this compound. cdc.gov

Rat: In rats, benzidine is rapidly converted to its acetylated metabolites, with N,N'-diacetylbenzidine being the major metabolite observed in liver slice incubations. researchgate.netnih.gov Rat liver microsomes show relatively slow N-deacetylation compared to the rate of N-acetylation. oup.comechemi.com

Dog: The dog is considered a non-acetylator species with respect to benzidine. researchgate.netnih.gov Liver slice studies show no formation of N-acetylated metabolites. nih.gov Instead, N-glucuronidation is a major metabolic pathway. researchgate.netresearchgate.net Although dog liver microsomes can form this compound-N'-glucuronide, this is not observed in liver slices, suggesting that any this compound formed is rapidly deacetylated back to benzidine. cdc.govcdc.gov

SpeciesPrimary Metabolic Pathway for BenzidineN-Acetylation CapacityKey FindingsReference
HumanN-acetylation and N-glucuronidationHigh (Rapid acetylators and slow acetylators)Both extensive N-acetylation and rapid deacetylation of this compound are observed. researchgate.netresearchgate.net
RatN-acetylationHighRapidly converts benzidine to this compound and N,N'-diacetylbenzidine. nih.gov
DogN-glucuronidation and DeacetylationNon-acetylatorDoes not produce acetylated metabolites of benzidine; any this compound formed is quickly deacetylated. researchgate.netnih.gov

Deacetylation is the reverse reaction of acetylation and plays a significant role in the metabolic cycling of benzidine metabolites. The hydrolysis of this compound and N,N'-diacetylbenzidine back to their less acetylated forms can influence their residence time and subsequent metabolic fate.

Role of N-Acetyltransferases (NATs) in this compound Formation

N-Oxidation of this compound

N-oxidation is a key metabolic activation step for this compound. This process, primarily occurring in the liver, involves the addition of an oxygen atom to one of the nitrogen atoms of the acetylated benzidine molecule. This reaction is catalyzed by specific enzyme systems and can result in the formation of different hydroxylated metabolites.

Formation of N'-hydroxy-N-acetylbenzidine and N-hydroxy-N-acetylbenzidine

The N-oxidation of this compound can yield two primary products: N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ) and N-hydroxy-N-acetylbenzidine (N-OH-ABZ). psu.educdc.gov In studies using rat and mouse liver subcellular fractions, the formation of N'-OH-ABZ, an arylhydroxylamine, was observed to be slightly faster than the formation of N-OH-ABZ, an arylhydroxamic acid. psu.eduoup.comoup.com Research has shown that the relative rate of formation of these oxidized compounds follows the order of N'-hydroxy-N-acetylbenzidine being greater than N-hydroxy-N-acetylbenzidine. cdc.gov These N-oxidized metabolites are considered potentially electrophilic and may serve as intermediates in the formation of other toxic metabolites. psu.edupsu.edu

Role of Microsomal Enzymes (NADPH-, NADH-fortified microsomes) in N-Oxidation

The N-oxidation of this compound is carried out by microsomal enzymes, particularly those located in the smooth endoplasmic reticulum of liver cells. psu.edunih.govscribd.com In vitro studies have demonstrated that NADPH- and NADH-fortified hepatic microsomes are capable of oxidizing this compound. psu.eduoup.com The total oxidation at both nitrogen atoms of this compound is substantially faster than the N-oxidation of N,N'-diacetylbenzidine (DABZ). psu.eduoup.com Specifically, this rate is four times faster in mice and 48 times faster in rats. psu.eduoup.com The process is dependent on the presence of these cofactors, which provide the necessary reducing equivalents for the enzymatic reaction.

Influence of Cytochrome P450 Enzymes (e.g., CYP1A2) on N-Oxidation

The cytochrome P450 (CYP450) superfamily of enzymes plays a crucial role in the N-oxidation of this compound. smolecule.comopenanesthesia.org Specifically, isoforms such as CYP1A1 and CYP1A2 have been identified as major contributors to the metabolism of this compound in rat liver microsomes. nih.gov Studies using specific inhibitors have shown that α-naphthoflavone and ellipticine, known inhibitors of CYP1A1/1A2, completely inhibit the metabolism of this compound in β-naphthoflavone-treated microsomes. nih.gov The formation of N'-hydroxy-N-acetylbenzidine by control microsomes, however, was not prevented by these inhibitors, suggesting the involvement of other enzymatic pathways in its formation under normal conditions. nih.gov The metabolism of this compound can also lead to the formation of DNA adducts, a process that is influenced by the activity of CYP enzymes. smolecule.com

Glucuronidation of this compound

Glucuronidation is a major Phase II metabolic pathway that typically serves to detoxify and increase the water solubility of xenobiotics, facilitating their excretion. ontosight.ai For this compound, this process involves the conjugation of glucuronic acid to the molecule.

Formation of this compound N'-glucuronide

The primary glucuronide metabolite of this compound is this compound N'-glucuronide. ontosight.ainih.gov This compound is formed by the attachment of glucuronic acid to the non-acetylated amino group of this compound. ontosight.ai This N'-glucuronide is notably acid-labile, with a half-life of approximately 4 to 5 minutes at a pH of 5.3. nih.govtandfonline.com This instability in acidic environments, such as the urine, is a significant characteristic. iarc.frnih.gov The formation of this compound N'-glucuronide has been observed in incubations with human and rat liver slices, particularly at lower concentrations of the parent compound. nih.govtandfonline.com

Role of UDP-Glucuronosyltransferases (UGTs) in this compound Glucuronidation

Interactive Data Table: Enzymes Involved in this compound Metabolism

Metabolic PathwayEnzyme FamilyKey EnzymesMetabolite(s) Formed
N-OxidationCytochrome P450CYP1A1, CYP1A2N'-hydroxy-N-acetylbenzidine, N-hydroxy-N-acetylbenzidine
GlucuronidationUDP-GlucuronosyltransferasesUGT1A1, UGT1A4, UGT1A9This compound N'-glucuronide

Kinetics of this compound N'-glucuronide Formation (high-affinity and low-affinity UGTs)

The process of N-glucuronidation is a critical pathway in the metabolism of this compound (ABZ). This biotransformation is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). Kinetic studies reveal that the formation of this compound N'-glucuronide in human liver microsomes does not follow simple Michaelis-Menten kinetics, but rather a more complex model involving multiple enzymes with different affinities for the substrate. This suggests the involvement of both high-affinity, low-capacity and low-affinity, high-capacity UGT isoforms. oup.comoup.com

Studies using cDNA-expressed human UGTs have identified several isoforms capable of metabolizing ABZ. Notably, UGT1A1 and UGT1A4 have been shown to catalyze the N-glucuronidation of ABZ, but they exhibit distinct kinetic profiles. oup.comoup.com UGT1A1 displays a higher affinity for ABZ compared to UGT1A4. oup.com In contrast, UGT1A4 has a much higher maximal velocity (Vmax), indicating a greater capacity to metabolize the compound once saturated. oup.com The kinetic parameters from these individual recombinant enzymes align with the biphasic kinetics observed in human liver microsomes, which showed both a high-affinity component (Km of 0.36 ± 0.02 mM) and a low-affinity component (Km of 1.07 ± 0.12 mM). oup.comoup.com

Further investigations point to UGT1A9 as a particularly high-affinity enzyme for ABZ, with preliminary results suggesting its Km value may be less than 0.01 mM. oup.com The enzymatic efficiency (Vmax/Km) for ABZ glucuronidation is significantly higher for UGT1A4 than for UGT1A1, indicating that despite its lower affinity, UGT1A4 is a more efficient catalyst of this reaction at higher substrate concentrations. oup.comoup.com The presence of multiple UGTs with varying affinities and capacities underscores the complexity of ABZ metabolism and explains the extensive glucuronidation of this compound observed in humans. oup.com

Table 1: Kinetic Parameters for this compound N'-Glucuronidation by Human UGT Isoforms This table is interactive. You can sort and filter the data.

UGT Isoform Apparent Km (mM) Apparent Vmax (nmol/2 h/mg protein) Enzymatic Efficiency (Vmax/Km) Affinity
UGT1A1 0.37 ± 0.14 0.63 ± 0.03 1.7 High
UGT1A4 1.8 ± 0.4 13.5 ± 1.6 7.5 Low
UGT1A9 <0.01 (preliminary) - - Very High

Data sourced from Ciotti et al., 1999. oup.comoup.com

Inhibition Studies of this compound Glucuronidation

Inhibition studies are crucial for identifying the specific UDP-glucuronosyltransferase (UGT) isoforms responsible for a particular metabolic reaction. For this compound (ABZ) glucuronidation, various compounds have been tested for their inhibitory effects, providing further evidence for the involvement of multiple UGT enzymes. helsinki.fi

Given that UGT1A4 is a key enzyme in ABZ glucuronidation, specific substrates and inhibitors of this isoform have been shown to affect the reaction. psu.edu Trifluoperazine, a known specific substrate for UGT1A4, effectively inhibits the N-glucuronidation of other UGT1A4 substrates and is therefore implicated as a potential inhibitor of ABZ glucuronidation catalyzed by this isoform. psu.edumdpi.comrsc.org Studies on other compounds metabolized by UGT1A4 have demonstrated potent inhibition by trifluoperazine, with IC50 values in the micromolar range. psu.edu Hecogenin is another selective inhibitor of UGT1A4 that has demonstrated potent inhibitory activity. mdpi.comconicet.gov.ar

The involvement of multiple enzymes is also supported by studies where inhibitors of other UGTs were tested against the glucuronidation of benzidine, the parent compound of ABZ. For instance, compounds like estriol, 17-epiestriol, bilirubin, and hyodeoxycholic acid have been shown to be effective inhibitors of benzidine N-glucuronidation. The observation of additive inhibition when these agents are used in combination at maximal concentrations strongly suggests that more than one UGT is involved in the metabolism of benzidine and its derivatives. helsinki.fi

Table 2: Selected Inhibitors of UGT Isoforms Involved in Aromatic Amine Metabolism This table is interactive. You can sort and filter the data.

Inhibitor Target UGT Isoform(s) Type of Inhibition Comments
Trifluoperazine UGT1A4 Competitive Substrate A specific probe substrate for UGT1A4. psu.edumdpi.comrsc.org
Hecogenin UGT1A4 Selective Inhibitor Known selective inhibitor of UGT1A4 activity. mdpi.comconicet.gov.ar
Efavirenz UGT1A4, UGT1A9 Competitive Potently inhibits UGT1A4 (Ki = 2.0 µM) and UGT1A9 (Ki = 9.4 µM). mdpi.com
Diclofenac Pan-UGT Unspecific Inhibitor Broadly used clinically as a pan-UGT inhibitor. conicet.gov.ar
Estriol Multiple UGTs Inhibitor Good inhibitor of benzidine N-glucuronidation. helsinki.fi
Bilirubin UGT1A1 Endogenous Inhibitor Endogenous substrate and inhibitor, particularly for UGT1A1. helsinki.fi

This table summarizes known inhibitors for UGTs that metabolize aromatic amines like this compound.

Peroxidative Metabolism of this compound

Role of Prostaglandin (B15479496) H Synthase (PHS) in this compound Activation

Prostaglandin H synthase (PHS) plays a significant role in the metabolic activation of this compound (ABZ), particularly in extrahepatic tissues like the urinary bladder where PHS levels are relatively high and cytochrome P450 levels are low. nih.gov PHS is a bifunctional enzyme with both cyclooxygenase and peroxidase activities. The peroxidase function is responsible for the co-oxidation of a wide range of xenobiotics, including aromatic amines like ABZ. nih.gov

The activation of ABZ by PHS is a critical step in the formation of DNA adducts, which are implicated in the initiation of bladder cancer. nih.gov PHS catalyzes the oxidation of ABZ to reactive intermediates that can covalently bind to DNA. nih.gov The major adduct formed is N'-(3'-monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine (dGp-ABZ). nih.gov

Mechanistic studies suggest that PHS activates ABZ through a peroxygenase-type reaction, which involves a two-electron oxidation. nih.gov This pathway leads to the formation of N-oxidation products. An intermediate metabolite, N'-hydroxy-N-acetylbenzidine (N'HA), has been identified in the presence of reducing agents like ascorbic acid. nih.gov This N'-hydroxylamine is subsequently metabolized by PHS to 4'-nitro-4-acetylaminobiphenyl. nih.gov This stepwise oxidation from ABZ to N'HA and then to further oxidized products is characteristic of a peroxygenase mechanism, rather than a one-electron transfer reaction that would generate free radicals. nih.gov The key role of PHS-mediated activation of ABZ in the target urothelial tissue highlights its importance in the carcinogenicity of benzidine. nih.gov

Activation by Myeloperoxidase (MPO) and Hypochlorous Acid (HOCl)

In addition to PHS, other peroxidases, particularly those associated with inflammation, can activate this compound (ABZ). Myeloperoxidase (MPO), an enzyme abundant in neutrophils, and its product, hypochlorous acid (HOCl), are key components of the inflammatory response and have been shown to metabolize ABZ into reactive, DNA-binding species.

Hypochlorous acid, a potent oxidant produced by MPO from hydrogen peroxide and chloride ions, can directly oxidize ABZ. 111.68.96 The reaction is efficient, with approximately two moles of HOCl oxidizing one mole of ABZ. 111.68.96 This oxidation does not appear to produce N-oxidation products like N'-hydroxy-N-acetylbenzidine. 111.68.96 However, when the reaction occurs in the presence of 2'-deoxyguanosine (B1662781) 3'-monophosphate (dGp) or DNA, it leads to the formation of the specific DNA adduct, N'-(3'-monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine (dGp-ABZ). 111.68.96 This adduct is identical to that formed via PHS activation. 111.68.96 The activation of ABZ by HOCl provides a direct link between inflammation and the genotoxicity of benzidine metabolites. 111.68.96

Myeloperoxidase itself can also directly metabolize ABZ, a process that requires hydrogen peroxide. researchgate.net MPO-mediated metabolism of ABZ in the presence of DNA or dGp also results in the formation of the dGp-ABZ adduct. researchgate.net Studies using human peripheral white blood cells (neutrophils) stimulated with phorbol (B1677699) esters have confirmed that these cells can activate ABZ to form this adduct. researchgate.net The formation of dGp-ABZ in these cells is attributed to a peroxidatic mechanism involving MPO. researchgate.net This pathway may be responsible for the presence of this adduct in the white blood cells of workers exposed to benzidine, highlighting the role of inflammatory cells in the systemic activation of this carcinogen. 111.68.96researchgate.net

Formation of Sulfinamide Conjugates (e.g., N'-(glutathion-S-yl)-N-acetylbenzidine S-oxide)

Peroxidative metabolism of this compound (ABZ) can lead to the formation of specific conjugates with endogenous molecules like glutathione (B108866) (GSH). A notable product of this pathway is the sulfinamide conjugate, N'-(glutathion-S-yl)-N-acetylbenzidine S-oxide. iarc.fr This type of conjugate has also been identified in hemoglobin adducts and serves as a biomarker of exposure to aromatic amines. iarc.fr

The formation of this sulfinamide conjugate has been demonstrated in vitro during the metabolism of ABZ by peroxidases, such as horseradish peroxidase and methemoglobin, in the presence of glutathione. iarc.fr When ABZ is incubated with a peroxidase and hydrogen peroxide, the addition of glutathione leads to the formation of the N'-(glutathion-S-yl)-N-acetylbenzidine S-oxide conjugate. iarc.fr Optimal formation occurs at specific concentrations of glutathione (e.g., 0.3 mM), with higher concentrations being inhibitory. iarc.fr

The proposed mechanism for sulfinamide formation involves two sequential one-electron oxidations of the aromatic amine, followed by a rearrangement to a sulfur-stabilized nitrenium ion, which then reacts with glutathione. iarc.fr Interestingly, studies have indicated that the oxygen atom in the sulfinamide moiety is derived from water, not from molecular oxygen. iarc.fr The formation of these sulfinamide conjugates represents an alternative pathway to N-oxidation and demonstrates the complex chemistry involved in the peroxidative metabolism of ABZ. iarc.fr

Mechanisms Involving Reactive Oxygen Species (ROS) and Nitrosating/Nitrating Reactive Nitrogen Oxygen Species (RNOS)

Reactive oxygen species (ROS) and reactive nitrogen oxygen species (RNOS) are highly reactive molecules that are produced during normal cellular metabolism and in inflammatory states. wikipedia.orge-dmj.org They can react with and modify a wide range of biomolecules, including xenobiotics like this compound (ABZ), representing another pathway for its metabolism and potential activation. nih.govwikipedia.org

RNOS are a family of molecules derived from the reaction of nitric oxide (•NO) with superoxide (B77818) (O₂•⁻) to form peroxynitrite (ONOO⁻), a potent and versatile oxidant. nih.govwikipedia.orgresearchgate.net Peroxynitrite and other RNOS can metabolize ABZ to form unique products, distinct from those generated by other metabolic pathways. nih.gov These reactions can influence the carcinogenic process. nih.gov Although the precise structures of all RNOS-derived ABZ metabolites have not been fully elucidated, this pathway represents a potential mechanism for the activation of ABZ, especially in tissues experiencing inflammation and nitrosative stress, where the production of •NO and O₂•⁻ is elevated. nih.govwikipedia.org

Both ROS (such as superoxide and hydroxyl radicals) and RNOS can cause cellular damage by oxidizing lipids, proteins, and DNA. wikipedia.orge-dmj.org The interaction of these reactive species with ABZ can be considered a form of peroxidative metabolism. For instance, the reaction of ABZ with oxidants generated during inflammatory responses, such as those derived from MPO, HOCl, or RNOS, can lead to the formation of reactive intermediates capable of forming DNA adducts. nih.gov111.68.96researchgate.net Therefore, conditions of oxidative and nitrosative stress can significantly contribute to the genotoxic effects of this compound. nih.govwikipedia.org

Interplay of Metabolic Pathways: Activation vs. Detoxification

The metabolic fate of this compound (ABZ), a primary metabolite of the human carcinogen benzidine, is characterized by a complex interplay between competing metabolic pathways that either lead to detoxification and excretion or bioactivation to reactive species capable of causing cellular damage. iarc.frresearchgate.net The balance between these pathways is a critical determinant of its genotoxic and carcinogenic potential and is influenced by the activities of various enzyme systems and the physiological conditions within different tissues, such as the liver and bladder. iarc.frnih.govsmolecule.com

Initially, the acetylation of one amino group of benzidine to form this compound can be viewed as an ambiguous step. While acetylation is often a detoxification reaction for aromatic amines, the formation of ABZ is also a prerequisite for the generation of the primary DNA adduct found in exposed humans, N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. nih.govlouisville.edu This positions ABZ at a crucial metabolic crossroads, from which several competing reactions diverge.

Activation Pathways

Metabolic activation of ABZ primarily proceeds through two major routes: N-oxidation and peroxidative activation.

N-Oxidation: Cytochrome P450 (CYP) enzymes, particularly CYP1A2, can catalyze the N-oxidation of ABZ. nih.govnih.gov This reaction can occur at either the acetylated nitrogen to form the arylhydroxamic acid, N-hydroxy-N-acetylbenzidine (N-OH-ABZ), or at the free amino group to form the arylhydroxylamine, N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ). nih.govpsu.edu Studies with rat and mouse liver microsomes indicate that the formation of N'-OH-ABZ is somewhat faster than that of N-OH-ABZ. nih.govpsu.edu These N-hydroxylated metabolites are considered proximate carcinogens that can be further activated by esterification (e.g., O-acetylation or sulfotransferase-mediated reactions) to form highly reactive electrophiles that readily bind to DNA. iarc.frnih.govpsu.edu

Peroxidative Activation: In extrahepatic tissues with low CYP activity, such as the urinary bladder, peroxidases play a significant role in ABZ activation. iarc.frnih.gov Prostaglandin H synthase (PHS), found in high levels in the bladder epithelium, and myeloperoxidase (MPO), present in leukocytes, can activate ABZ. iarc.frnih.govnih.gov PHS metabolizes ABZ via a peroxygenase mechanism, involving a two-electron oxidation, to produce reactive intermediates. oup.comnih.gov This activation can lead to the formation of a diimine monocation or, through a stepwise oxidation, yield N'-OH-ABZ. nih.govnih.gov Both PHS and MPO have been shown to catalyze the formation of the DNA adduct N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. nih.govoup.comnih.gov

The ultimate product of these activation pathways is the formation of covalent DNA adducts, primarily N'-(deoxyguanosin-8-yl)-N-acetylbenzidine (dG-C8-ABZ), which has been identified in the exfoliated bladder cells of workers exposed to benzidine. nih.govnih.govoup.com The formation of this adduct is considered a key initiating event in carcinogenesis. smolecule.compsu.edu

Detoxification Pathways

Concurrent with activation, several metabolic routes serve to detoxify this compound and its metabolites.

N,N'-Diacetylation: ABZ can undergo a second acetylation, catalyzed by N-acetyltransferases (NATs), to form N,N'-diacetylbenzidine (DABZ). iarc.fraacrjournals.org This diacetylated metabolite is a significantly poorer substrate for PHS-mediated activation and N-oxidation compared to ABZ. nih.govnih.gov Therefore, the conversion of ABZ to DABZ is generally considered a detoxification pathway. iarc.frnih.govnih.gov An equilibrium exists between benzidine, ABZ, and DABZ, governed by the competing activities of N-acetyltransferases and N-deacetylases. iarc.fr

Ring Hydroxylation (C-Oxidation): The aromatic rings of benzidine metabolites can be hydroxylated, which is typically an inactivating reaction. iarc.fr For instance, N,N'-diacetylbenzidine can be metabolized to 3-hydroxy-N,N'-diacetylbenzidine. aacrjournals.org

Glucuronidation: Conjugation with glucuronic acid is a major detoxification mechanism. A critical distinction exists between N-glucuronidation and O-glucuronidation. researchgate.net

N-Glucuronidation: ABZ can be conjugated at its free amino group to form this compound-N'-glucuronide. nih.gov This reaction provides a means for hepatic detoxification and transport to the bladder. nih.gov However, these N-glucuronides are acid-labile and can hydrolyze in the acidic environment of the urine, releasing ABZ back into the bladder where it can be activated by local enzymes like PHS. researchgate.netnih.govnih.gov

O-Glucuronidation: Hydroxylated metabolites, such as N-OH-ABZ or ring-hydroxylated products, can be conjugated on the hydroxyl group to form O-glucuronides. researchgate.netoup.com These O-glucuronides are generally stable, even at acidic pH, and their formation represents a more definitive detoxification and excretion pathway. nih.govoup.comresearchgate.net

The interplay between these competing pathways is complex. Glucuronidation, acetylation, and oxidation are all competing reactions. researchgate.netresearchgate.net The enzymes responsible, including various UDP-glucuronosyltransferases (UGTs), show different affinities for ABZ and its various metabolites. oup.comresearchgate.net For example, UGT1A9, UGT1A4, and UGT1A1 can all metabolize ABZ and its hydroxylated derivatives, but with different efficiencies, creating a complex metabolic network that ultimately determines the balance between bioactivation and detoxification. oup.comresearchgate.net

Data Tables

Table 1: Key Metabolic Pathways of this compound
PathwayKey Enzyme(s)Major Metabolite(s)Classification (Activation/Detoxification)References
N-OxidationCytochrome P450 (CYP1A2)N'-hydroxy-N-acetylbenzidine (N'-OH-ABZ), N-hydroxy-N-acetylbenzidine (N-OH-ABZ)Activation nih.govnih.govpsu.edu
Peroxidative ActivationProstaglandin H Synthase (PHS), Myeloperoxidase (MPO)Diimine cation, N'-OH-ABZ, DNA AdductsActivation iarc.frnih.govnih.govoup.comnih.gov
Esterification (O-acetylation/Sulfation)N,O-acyltransferase, SulfotransferaseReactive esters (e.g., N-acetoxy ester)Activation iarc.frnih.govpsu.edu
DNA Adduct Formation(Non-enzymatic reaction of reactive metabolite)N'-(deoxyguanosin-8-yl)-N-acetylbenzidineActivation (Final Step) nih.govoup.compsu.edu
N,N'-DiacetylationN-acetyltransferase (NAT)N,N'-diacetylbenzidine (DABZ)Detoxification iarc.frnih.govnih.gov
Ring HydroxylationCytochrome P4503-hydroxy-N,N'-diacetylbenzidineDetoxification iarc.fraacrjournals.org
N-GlucuronidationUDP-glucuronosyltransferase (UGT)This compound-N'-glucuronideDetoxification (Hepatic) / Potential for Activation (Bladder) researchgate.netnih.govnih.gov
O-GlucuronidationUDP-glucuronosyltransferase (UGT)Stable O-glucuronide conjugates of hydroxylated metabolitesDetoxification researchgate.netoup.comresearchgate.net

Genotoxicity and Dna Adduct Formation by N Acetylbenzidine

Mechanisms of DNA Adduct Formation

Correlation between DNA Adducts and Biological Responses (mutagenesis, sister-chromatid exchanges)

Research has established a significant correlation between the formation of DNA adducts by metabolites of N-Acetylbenzidine and the induction of genotoxic effects such as mutations and sister-chromatid exchanges (SCEs). Studies utilizing Chinese hamster ovary (CHO) cells exposed to N-hydroxy-N'-acetylbenzidine, a reactive metabolite, have been pivotal in quantifying these relationships. psu.edunih.gov

However, the efficiency with which these adducts induce specific biological responses varies depending on the chemical structure of the adducted group. psu.edunih.gov Notably, the adduct derived from N-hydroxy-N'-acetylbenzidine was found to be the most potent at inducing mutations per adduct compared to adducts from other tested compounds like N-hydroxy-2-aminofluorene. psu.edunih.gov Conversely, the N-hydroxy-2-aminofluorene adduct was more effective at inducing SCEs per adduct. psu.edunih.gov These findings suggest that while C8-deoxyguanosine adducts are implicated in both mutagenesis and SCEs, the structural nature of the molecule attached to the DNA is a crucial determinant of the specific biological outcome. psu.edunih.gov The data also imply that mutation induction and SCEs may represent independent manifestations of DNA damage. psu.edunih.gov

In bacterial assays using Salmonella typhimurium, the mutagenic potential of N-hydroxyarylamine-DNA adducts was evaluated. nih.gov The results indicated that substitution at the C8-deoxyguanosine position correlated with frameshift reversions, with the this compound adduct demonstrating the highest relative mutagenic efficiency among the compounds tested. nih.gov

Table 1: Efficiency of DNA Adducts in Inducing Mutations and Sister-Chromatid Exchanges (SCEs) in CHO Cells

Agent Mutations per 10⁶ cells (at 25 adducts/10⁶ nucleotides) SCEs per chromosome (at 25 adducts/10⁶ nucleotides) Relative Mutagenic Efficiency Relative SCE Induction Efficiency
N-hydroxy-N'-acetylbenzidine ~170 ~0.9 Highest Intermediate
1-nitrosopyrene ~65 ~0.5 Intermediate Lowest
N-hydroxy-2-aminofluorene ~60 ~1.2 Lowest Highest

Data sourced from studies on Chinese hamster ovary cells. psu.edu

Tissue-Specific DNA Adduct Formation

The formation of this compound-DNA adducts exhibits tissue specificity, a critical factor in understanding its organ-specific carcinogenicity, particularly in the urinary bladder.

DNA Adducts in Urothelial Cells (bladder)

The primary target for benzidine-induced cancer in humans is the urinary bladder. Studies of workers occupationally exposed to benzidine (B372746) have consistently identified a predominant DNA adduct in exfoliated urothelial cells. nih.govmdpi.compsu.edu This major adduct is N'-(3'-monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine (dGp-ABZ). nih.govacs.orgnih.gov Its formation is considered a key event in the initiation of bladder cancer. oup.comoup.com The detection of this specific N-acetylated adduct supports the concept that for benzidine, monoacetylation represents a metabolic activation step rather than detoxification. nih.govmdpi.com The levels of these adducts in urothelial cells have been found to correlate with the concentration of urinary benzidine metabolites. nih.govcapes.gov.br Furthermore, the local environment of the bladder, specifically a lower (acidic) urine pH, is associated with elevated levels of these DNA adducts. mdpi.comnih.gov The formation of dGp-ABZ in the bladder is thought to occur through the peroxidative metabolism of this compound, a reaction catalyzed by prostaglandin (B15479496) H synthase, an enzyme present in bladder epithelium. oup.comnih.govnih.gov

DNA Adducts in Hepatic Tissue

In animal models such as rats and hamsters, the liver is a primary site for benzidine-induced tumors. nih.gov Investigations into DNA adduct formation in hepatic tissue have shown that administration of either benzidine or this compound results in a single, major DNA adduct. nih.govoup.comosti.gov This adduct has been unambiguously identified as N-(deoxyguanosin-8-yl)-N'-acetylbenzidine. nih.govnih.govpsu.edu In vitro studies using rat and hamster liver slices treated with this compound confirmed the formation of the identical DNA adduct at levels comparable to those seen in vivo. oup.comosti.gov Interestingly, when N,N'-diacetylbenzidine was administered to rats in vivo, a significantly lower level of DNA binding was observed, with N-(deoxyguanosin-8-yl)-N'-acetylbenzidine still being the major adduct detected. oup.comosti.gov This suggests that N-hydroxy-N'-acetylbenzidine is a more significant proximate carcinogen for the liver than N-hydroxy-N,N'-diacetylbenzidine in the in vivo context. oup.comosti.gov

DNA Adducts in Peripheral White Blood Cells

Peripheral white blood cells (WBCs) have been utilized as a surrogate tissue to monitor carcinogen-DNA interactions in humans. In workers exposed to benzidine, the same major adduct found in the target urothelial tissue, N'-(3'-monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine (dGp-ABZ), is also the predominant adduct detected in the DNA of WBCs. acs.orgnih.govnih.gov The formation of dGp-ABZ in these cells is proposed to occur via a peroxidatic mechanism involving myeloperoxidase (MPO), an enzyme abundant in neutrophils. nih.gov This pathway may be responsible for the presence of this adduct in the white blood cells of individuals exposed to benzidine. oup.com

Correlation of Adduct Levels Across Tissues

A critical aspect of using surrogate markers for risk assessment is establishing a correlation between adduct levels in accessible tissues and the target organ. A study of workers exposed to benzidine demonstrated a striking and significant positive correlation between the levels of N'-(3'-phospho-deoxyguanosin-8-yl)-N'-acetylbenzidine in peripheral white blood cells and in exfoliated urothelial cells. nih.gov The Pearson correlation coefficient (r) was reported to be 0.84, indicating a strong relationship. nih.gov This was the first study in humans to show such a relationship for a specific carcinogen adduct, supporting the use of WBCs as a relevant surrogate for monitoring DNA damage in the target bladder tissue for benzidine exposure. nih.goviarc.fr However, it is noteworthy that in a study of rubber industry workers with multiple chemical exposures, no correlation was found between adduct levels in peripheral blood mononuclear cells and urothelial cells, suggesting that in complex exposure scenarios, different agents or metabolic pathways may be responsible for adduct formation in different tissues. mdpi.com

Carcinogenicity and Toxicological Implications of N Acetylbenzidine

Contribution of N-Acetylbenzidine to Benzidine-Induced Carcinogenesis

This compound is a principal metabolite of benzidine (B372746), a known human carcinogen. smolecule.com The process of N-acetylation, once thought to be a detoxification pathway, is now understood to be a critical bioactivation step in the carcinogenesis of benzidine, particularly in the bladder. pnas.orgnih.gov

The metabolic conversion of benzidine to this compound is a significant event in the chain of events leading to bladder cancer. smolecule.com While N,N'-diacetylation may be a detoxification route, the monoacetylation to this compound is a step towards the formation of DNA-reactive intermediates. iarc.friarc.fr In the liver, this compound can undergo N-oxidation to form N'-hydroxy-N-acetylbenzidine. nih.govpsu.edu This metabolite can then be transported to the bladder. iarc.frnih.gov

Within the acidic environment of the urine, N-glucuronides of this compound and its hydroxylated forms can be hydrolyzed, releasing the reactive compounds. nih.govresearchgate.netoup.com These can then be further activated within the bladder epithelium by enzymes like prostaglandin (B15479496) H synthase, which is present in high levels in this tissue. nih.gov This activation leads to the formation of DNA adducts, which are critical initiating events in carcinogenesis. nih.govresearchgate.net Specifically, the major adduct found in the bladder cells of workers exposed to benzidine is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine (dG-C8-ABZ). iarc.frnih.govnih.gov The formation of this acetylated adduct underscores the role of N-acetylation as a bioactivation pathway. pnas.org

Interestingly, the rate of N-acetylation can be influenced by genetic polymorphisms in N-acetyltransferase (NAT) enzymes, such as NAT1 and NAT2. smolecule.comnih.gov While some studies initially suggested that slow acetylator phenotypes might be at higher risk for arylamine-induced bladder cancer, research specific to benzidine exposure in some populations has not found this association, and in some cases, suggests a protective effect. pnas.orgscispace.comscite.ainih.govoup.com This highlights the complexity of the metabolic pathways and the specific role of this compound.

Exposure to benzidine is strongly associated with an increased incidence of bladder cancer, with some studies reporting a 100-fold increased risk in occupationally exposed workers. nih.govcdc.gov The presence of this compound and its metabolites in the urine of these workers provides a direct link between benzidine exposure, its metabolism, and the development of bladder cancer. nih.goviarc.frnih.gov The formation of the N'-(deoxyguanosin-8-yl)-N-acetylbenzidine adduct in exfoliated urothelial cells is a key piece of evidence connecting this compound to the initiation of bladder cancer. pnas.orgiarc.frnih.govnih.gov

The severity of bladder cancer may also be influenced by the metabolic activation of benzidine. For instance, genetic variations in the NAT1 enzyme, specifically the NAT1*14B allele, have been associated with more invasive urinary bladder cancer in some studies. nih.gov This suggests that the efficiency of N-acetylation can impact not just the incidence but also the progression of the disease.

Research Findings on this compound and Bladder Cancer

FindingDescriptionKey References
N-Acetylation as a Bioactivation StepMonofunctional acetylation of benzidine to this compound is an activation, not a detoxification, step for bladder carcinogenesis. pnas.orgnih.gov
Major DNA AdductThe predominant DNA adduct found in exfoliated urothelial cells of benzidine-exposed workers is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. pnas.orgiarc.frnih.govnih.gov
Role of Urinary pHAn inverse relationship exists between urine pH and the levels of free this compound and its DNA adducts in bladder cells. Acidic urine can lead to the hydrolysis of N-glucuronides, releasing reactive metabolites. nih.govaacrjournals.org
Genetic PolymorphismsGenetic variants of N-acetyltransferase enzymes, such as NAT1*14B, may be associated with an increased severity of urinary bladder cancer. nih.gov

While bladder cancer is the most well-documented outcome of benzidine exposure, the carcinogenicity of its metabolites, including this compound, extends to other organs, notably the liver. iarc.frnih.gov Benzidine is a known hepatocarcinogen in rodents. osti.gov Studies have shown that both benzidine and this compound can lead to the formation of DNA adducts in the liver. psu.edu The primary adduct identified in the liver of rats and hamsters treated with this compound is the same as that found in the bladder: N'-(deoxyguanosin-8-yl)-N'-acetylbenzidine. osti.gov

The liver is a primary site of benzidine metabolism, where N-acetylation and subsequent N-oxidation occur. nih.govoup.com The formation of reactive metabolites in the liver can lead to DNA damage and initiate carcinogenesis in this organ. psu.edu In addition to the liver, benzidine exposure has been linked to an increased risk of tumors in other organs in animal models, including mammary glands and Zymbal's glands in rats, and hematopoietic system tumors in frogs. iarc.frnih.gov The systemic distribution of this compound and its reactive metabolites likely contributes to this multi-organ carcinogenicity.

Molecular Mechanisms of Carcinogenicity

The carcinogenic effects of this compound are rooted in its ability to cause damage to cellular macromolecules, primarily DNA. This damage can lead to mutations and other genetic alterations that drive the transformation of normal cells into cancerous ones.

The formation of covalent DNA adducts by reactive metabolites of this compound is a central mechanism of its carcinogenicity. smolecule.compnas.org The major adduct, N'-(deoxyguanosin-8-yl)-N-acetylbenzidine, has been shown to induce various types of genetic damage, including frameshift and point mutations. aacrjournals.org

Research using cellular models has demonstrated the mutagenic potential of this compound's parent compound, benzidine. Studies on Chinese hamster ovary (CHO) cells have shown that benzidine can induce mutations at the hypoxanthine (B114508) phosphoribosyl transferase (HPRT) locus. researchgate.net Furthermore, exposure to benzidine has been linked to alterations in the p53 tumor suppressor protein. tandfonline.com In workers exposed to benzidine, the amount of mutant p53 protein was found to increase with higher exposure levels. tandfonline.com The p53 protein plays a critical role in the cellular response to DNA damage, and its inactivation can lead to uncontrolled cell proliferation and tumor development. sigmaaldrich.comarxiv.orgoncotarget.com

Molecular Targets of this compound-Related Damage

Molecular TargetEffect of this compound/Benzidine ExposureConsequenceKey References
DNAFormation of N'-(deoxyguanosin-8-yl)-N-acetylbenzidine adducts.Induction of point mutations and frameshift mutations. pnas.orgaacrjournals.org
HPRT LocusInduction of mutations in cellular models.Indicator of mutagenic potential. researchgate.net
p53 ProteinIncreased levels of mutant p53 protein with higher exposure.Disruption of cell cycle control and apoptosis, promoting tumor growth. tandfonline.com

In addition to direct DNA adduct formation, there is evidence that this compound and its parent compound can induce oxidative stress, which contributes to their genotoxicity. pnas.orgncats.io Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. cvphysiology.com

ROS, such as superoxide (B77818) anion and hydroxyl radicals, can damage cellular components, including DNA, lipids, and proteins. cvphysiology.comwho.int This can lead to oxidative DNA damage, such as the formation of hydroxylated DNA bases, which can be mutagenic and contribute to carcinogenesis. who.intmdpi.com Studies have shown that benzidine can induce the production of ROS in a dose-dependent manner. nih.gov The generation of ROS can be a consequence of the metabolic activation of aromatic amines. louisville.edu Furthermore, reactive nitrogen oxygen species (RNOS), which are components of the inflammatory response, can also metabolize this compound, forming unique products that could influence the carcinogenic process. lookchem.comacs.org

Induction of DNA Damage Genes

This compound, a primary metabolite of the human carcinogen benzidine, plays a significant role in the induction of DNA damage, a critical step in carcinogenesis. The formation of DNA adducts by this compound is a key mechanism through which it exerts its genotoxic effects. Specifically, the adduct N'-(deoxyguanosin-8-yl)-N-acetylbenzidine has been identified as a major DNA lesion. nih.govoup.com This adduct can lead to genetic alterations, such as G→T and G→C transversions and -G deletions, which are thought to cause conformational changes in DNA. oup.com

The induction of DNA damage by this compound and its parent compound, benzidine, triggers a cellular response involving various genes. Studies have shown that benzidine can induce genes related to DNA damage in HepG2 cells. louisville.edu The tumor suppressor gene p53 is a crucial player in the cellular response to DNA damage. biorxiv.orgwikipedia.org Its activation can lead to cell cycle arrest, allowing time for DNA repair, or initiate apoptosis (programmed cell death) if the damage is irreparable. wikipedia.org In workers exposed to benzidine, an accumulation of mutant p53 protein has been observed with increasing exposure levels. nih.gov

The process of DNA damage response (DDR) involves the activation of signaling pathways that regulate DNA repair. frontiersin.org This can include the transcriptional induction of DNA repair genes and the post-translational modification of DNA repair proteins. frontiersin.org If the DNA damage is too severe to be repaired, the cell may undergo senescence or apoptosis. frontiersin.org The formation of DNA adducts by this compound can lead to DNA double-strand breaks, which are particularly cytotoxic lesions. nih.govnih.gov The repair of such breaks is essential for maintaining genomic integrity.

Furthermore, reactive nitrogen oxygen species (RNOS), which are components of the inflammatory response, can metabolize this compound, potentially contributing to its genotoxic effects. acs.org This highlights the complex interplay between metabolic activation, DNA adduct formation, and the induction of DNA damage response pathways in the carcinogenicity of this compound.

Influence of Genetic Polymorphisms on Carcinogenic Risk

NAT1 Genotype and Bladder Cancer Risk

The N-acetyltransferase 1 (NAT1) gene plays a preferential role in the metabolism of benzidine to this compound. nih.gov Genetic polymorphisms in NAT1 can influence an individual's susceptibility to bladder cancer upon exposure to aromatic amines like benzidine. The NAT1 gene exhibits several allelic variants, with NAT1*4 being the reference allele. nih.gov

Interestingly, while CHO cells transfected with NAT14 showed higher rates of benzidine N-acetylation in vitro, cells with NAT114B had a higher intrinsic clearance for this metabolic step due to a lower apparent Km. nih.gov Furthermore, benzidine-induced mutations at the hypoxanthine phosphoribosyl transferase (HPRT) gene were higher in CHO cells with the NAT114B variant. nih.gov These findings support epidemiological observations that associate the NAT114B genotype with an increased risk or severity of urinary bladder cancer in workers exposed to benzidine. nih.gov The N-acetylation of benzidine by NAT1 is considered a bioactivation pathway, as this compound, not benzidine itself, has been shown to produce DNA adducts in urothelial cells. louisville.edunih.gov

NAT2 Genotype and Bladder Cancer Risk

While NAT1 is the primary enzyme for the N-acetylation of benzidine, the role of N-acetyltransferase 2 (NAT2) in the metabolism of benzidine and its metabolites is also of interest, particularly in the context of bladder cancer risk. The NAT2 gene is highly polymorphic, leading to different acetylation phenotypes in the population, broadly categorized as rapid, intermediate, and slow acetylators. louisville.edunih.gov

Although benzidine is preferentially metabolized by NAT1, NAT2 can also be involved in the acetylation of other aromatic amines. louisville.edunih.gov The NAT2 genotype has been shown to influence the metabolism and genotoxicity of compounds like 4,4'-methylenedianiline (B154101) (MDA), where rapid acetylators exhibit higher levels of DNA damage. nih.gov

Epidemiological Studies Related to this compound

Occupational Exposure to Benzidine and Benzidine-Based Dyes and this compound Levels

Epidemiological studies have consistently demonstrated a link between occupational exposure to benzidine and benzidine-based dyes and an increased risk of bladder cancer. nih.gov A key biomarker of this exposure is the presence of this compound in the urine of workers. nih.gov this compound, along with benzidine and N,N'-diacetylbenzidine, has been detected in the urine of workers exposed to benzidine and dyes such as Direct Black 38. nih.goviarc.fr

The levels of urinary this compound can be influenced by factors such as the level of exposure and individual metabolic characteristics. One significant factor is urinary pH. Studies have shown that an acidic urine pH is associated with elevated levels of free urinary benzidine and this compound. oup.com This is because N-glucuronides of benzidine and its metabolites, which are formed in the liver, are unstable in acidic conditions and can hydrolyze back to their respective amines in the bladder. oup.com This increases the local concentration of carcinogenic compounds within the bladder, leading to higher levels of DNA adducts in urothelial cells. oup.com

The major DNA adduct found in the exfoliated urothelial cells of workers exposed to benzidine is N'-(deoxyguanosin-8-yl)-N-acetylbenzidine. nih.govoup.com The levels of this specific adduct have been shown to correlate with the levels of free urinary benzidine and this compound, particularly in individuals with acidic urine. oup.com These findings underscore the importance of monitoring urinary levels of this compound as a biomarker of exposure and potential cancer risk in occupational settings.

Correlation of this compound Metabolites with Cancer Risk

The correlation between this compound metabolites and cancer risk is strongly linked to the formation of DNA adducts in target tissues, primarily the bladder. The metabolite N'-(deoxyguanosin-8-yl)-N-acetylbenzidine is the predominant DNA adduct identified in the exfoliated bladder cells of workers exposed to benzidine. nih.govoup.com The formation of this adduct is a critical event in the initiation of bladder tumors. oup.com

The metabolic activation of this compound is a key step in its carcinogenicity. This can occur through N'-oxidation by cytochrome P450 enzymes to form N'-hydroxy-N-acetylbenzidine, which can then be further activated. nih.gov Another pathway involves peroxidative activation by enzymes like prostaglandin H synthase, which is present in the bladder. oup.com This pathway also leads to the formation of DNA-reactive intermediates that can form the N'-(deoxyguanosin-8-yl)-N-acetylbenzidine adduct. oup.com

The levels of this DNA adduct in urothelial cells have been directly associated with an acidic urine pH, which increases the availability of free this compound in the bladder. oup.com Individuals with a urine pH below 6 have been found to have significantly higher levels of this adduct compared to those with a pH above 7. oup.com The presence of this adduct can cause genotoxic lesions, leading to mutations in critical genes and ultimately contributing to the development of bladder cancer. oup.com Therefore, the measurement of this compound-DNA adducts in exfoliated urothelial cells serves as a valuable biomarker for assessing cancer risk in exposed populations.

Influence of Lifestyle Factors (e.g., smoking) on Risk

Lifestyle choices, particularly cigarette smoking, can significantly modify the carcinogenic risk associated with this compound, a principal metabolite of the human bladder carcinogen benzidine. The interaction between smoking and benzidine exposure is not merely additive; substantial evidence points towards a synergistic effect, where the combined risk is far greater than the sum of the individual risks. This interaction is complex, involving metabolic activation pathways, genetic predispositions, and physiological factors like urinary pH.

Synergistic Effect on Bladder Cancer Risk

Cigarette smoke contains a myriad of carcinogenic compounds, including aromatic amines like 4-aminobiphenyl (B23562) (4-ABP), which share metabolic activation pathways with benzidine and its metabolites. nih.govresearchgate.net This shared mechanism is a key reason for the synergistic amplification of cancer risk. When an individual is exposed to both benzidine (leading to the formation of this compound) and cigarette smoke, the biological systems responsible for detoxification and DNA repair can become overwhelmed, leading to a higher probability of carcinogenic events.

Epidemiological studies involving workers occupationally exposed to benzidine have provided compelling quantitative evidence of this synergy. A landmark retrospective cohort study of 2,525 Chinese workers exposed to benzidine demonstrated a dramatic increase in bladder cancer risk when smoking was a concurrent factor. nih.gov The study found that compared to non-smoking, non-exposed individuals, smokers who were not exposed to benzidine had a 6.2-fold increased risk of bladder cancer. nih.gov In stark contrast, non-smoking workers who were exposed to benzidine saw their risk escalate to 63.4 times that of the control group. nih.gov Most strikingly, workers who both smoked and were exposed to benzidine faced a 152.3-fold increase in risk, clearly illustrating a potent synergistic interaction. nih.gov Another study reported that benzidine-exposed workers who smoked had a nearly 31-fold higher risk of developing bladder cancer compared to an 11-fold risk among their non-smoking colleagues. nih.gov

Interactive Data Table: Relative Risk of Bladder Cancer by Benzidine Exposure and Smoking Status

The following table summarizes the findings from a retrospective cohort study, illustrating the synergistic effect of smoking on benzidine-associated bladder cancer risk. nih.gov You can filter the data by exposure or smoking status to compare the relative risks.

GroupBenzidine ExposureSmoking StatusRelative Risk (95% CI)
1NoNon-smoker1.0 (Reference)
2NoSmoker6.2
3YesNon-smoker63.4
4YesSmoker152.3

Mechanisms of Interaction

Several biological mechanisms are believed to underlie the synergistic effect of smoking on the carcinogenicity of this compound.

Influence of Urinary pH: The pH of urine plays a critical role in the metabolic activation of benzidine metabolites. nih.gov The liver metabolizes benzidine into conjugates, such as the N-glucuronide of this compound, which are then excreted into the bladder. nih.govresearchgate.net Under neutral pH conditions, these conjugates are relatively stable. However, in an acidic environment (pH ≤6.0), they are rapidly hydrolyzed back into their unconjugated, reactive forms, such as this compound. nih.govresearchgate.net This free this compound can then undergo further metabolic activation within the bladder urothelium, leading to the formation of DNA adducts—a critical step in initiating cancer. nih.govnih.gov A study on workers exposed to benzidine found that those with a urine pH below 6.0 had 10-fold higher levels of urothelial cell DNA adducts compared to those with a urine pH of 7.0 or higher, even after controlling for the internal dose. nih.gov

Cigarette smoking can exacerbate this process. A large case-control study demonstrated that while an acidic urine pH alone was associated with an increased bladder cancer risk, this association was strongest among current smokers. nih.gov The study found that for current smokers who consumed 30 or more cigarettes per day, the risk of bladder cancer was significantly higher if they also had consistently acidic urine, indicating a potent interaction between smoking intensity and urinary pH. nih.gov

Genetic Polymorphisms in Metabolic Enzymes: Individual genetic variability in enzymes that metabolize aromatic amines, such as N-acetyltransferases (NATs), also plays a crucial role. nih.govresearchgate.net N-acetyltransferase 1 (NAT1) is the primary enzyme responsible for the N-acetylation of benzidine to this compound. nih.gov Conversely, N-acetyltransferase 2 (NAT2) is more involved in the metabolism of other aromatic amines found in tobacco smoke. aacrjournals.org Genetic polymorphisms can lead to "slow" or "rapid" acetylator phenotypes. For aromatic amines found in tobacco smoke, such as 4-ABP, a slow NAT2 acetylator status is associated with an increased risk of bladder cancer because N-acetylation is a detoxification step for these compounds. aacrjournals.orgscispace.com

Interestingly, for benzidine-exposed workers, some studies have suggested that slow NAT2 acetylation may be protective. researchgate.netscispace.com This highlights the complex and sometimes opposing roles of these enzymes depending on the specific chemical substrate. Furthermore, polymorphisms in NAT1, such as NAT1*14B, have been associated with an increased risk for smoking-induced lung cancer and more invasive bladder cancer, suggesting its importance in cancer risk from environmental exposures. nih.gov The interplay between smoking, genetic makeup (e.g., NAT1 and NAT2 status), and exposure to benzidine collectively determines an individual's ultimate risk of developing bladder cancer. nih.govresearchgate.net

Analytical Methods for Detection and Quantification of N Acetylbenzidine and Its Metabolites

Methods for Biological Matrices (e.g., urine, plasma, liver, exfoliated cells)

Analysis of N-Acetylbenzidine and its metabolites in biological matrices such as urine, plasma, liver tissue, and exfoliated urothelial cells presents unique challenges due to the complexity of the sample matrix and the low concentrations of the analytes. japsonline.com Sample preparation is a critical step and often involves extraction and purification to remove interfering substances. cdc.govturkupetcentre.net For instance, urine samples may undergo hydrolysis to convert conjugated metabolites back to their free forms before extraction. cdc.gov Solid-phase extraction (SPE) is a common technique used to isolate and concentrate benzidine (B372746) and its metabolites from urine. cdc.govnih.govgrantome.com In some methods, chemical derivatization is employed to improve the chromatographic properties and detection sensitivity of the analytes. cdc.govnih.govgrantome.com

Chromatography is a cornerstone for the separation and analysis of this compound and its metabolites from complex biological mixtures. Various chromatographic methods are utilized, each offering distinct advantages in terms of resolution, sensitivity, and applicability to different sample types.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound and its metabolites. cdc.gov It is particularly suitable for the analysis of thermally labile compounds. cdc.gov HPLC methods often involve coupling with ultraviolet (UV) or electrochemical detectors for quantification. cdc.gov For example, a method for analyzing benzidine and its metabolites in urine involves extraction, separation by HPLC, and detection by UV or electrochemical means, with detection limits in the low µg/L range. cdc.gov The versatility of HPLC allows for various column and mobile phase combinations to optimize the separation of the parent compound and its acetylated forms. upce.cz Sample preparation for HPLC analysis of plasma and urine typically involves protein precipitation followed by liquid-liquid extraction or solid-phase extraction. turkupetcentre.netmdpi.com

Table 1: HPLC Methods for this compound and Metabolites

Analyte(s) Matrix Sample Preparation Detection Method Detection Limit Reference
Benzidine, this compound, N,N'-Diacetylbenzidine Urine Hydrolysis, Solid-Phase Extraction UV, Electrochemical 1.5 µg/L (UV), 0.24 µg/L (EC) cdc.gov
This compound Human Liver Slices Incubation, Extraction HPLC Not Specified oup.com
Benzidine, Metabolites Rat and Human Liver Slices Incubation, Extraction HPLC Not Specified psu.edu

Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC/MS), provides high sensitivity and specificity for the determination of this compound and its metabolites. cdc.gov This technique often requires derivatization of the analytes to increase their volatility and thermal stability. cdc.gov

A notable GC/MS method involves the use of isotope dilution with capillary gas chromatography and negative ion chemical ionization to quantify benzidine, this compound (ABZ), and N,N'-diacetylbenzidine (DABZ) in human urine. nih.govgrantome.com In this method, urine samples are purified using solid-phase extraction, the analytes are reduced, and then derivatized with pentafluoropropionic anhydride. nih.govgrantome.com This sensitive method achieves detection limits in the parts-per-trillion (ppt) range. nih.govgrantome.com Studies using this method have shown that in exposed workers, the urinary concentration of this compound is significantly higher than that of benzidine or N,N'-diacetylbenzidine. nih.govgrantome.com

Another GC-MS method was developed for the simultaneous determination of benzidine, this compound, and N,N'-diacetylbenzidine in rat urine without derivatization. iaea.org The analytes were extracted with ethyl ether and directly injected into the GC-MS system, achieving detection limits in the low ng/mL range. iaea.org A similar approach has been applied to determine benzidine-hemoglobin adducts, where adducts are released by hydrolysis, extracted, and then derivatized before GC-MS analysis. nih.gov

Table 2: GC and GC/MS Methods for this compound and Metabolites

Analyte(s) Matrix Key Methodological Feature Detection Limit Reference
Benzidine, this compound, N,N'-Diacetylbenzidine Human Urine Isotope dilution, negative ion chemical ionization 0.5 ppt (B1677978) (BZ), 0.8 ppt (ABZ), 1.5 ppt (DABZ) nih.govgrantome.com
Benzidine, this compound, N,N'-Diacetylbenzidine Rat Urine Direct injection without derivatization 0.01 ng/mL (BZ, ABZ), 0.05 ng/mL (DABZ) iaea.org
Benzidine, this compound (as hemoglobin adducts) Rat Hemoglobin Alkaline hydrolysis, derivatization 0.1 ng/g (BZ, ABZ), 0.5 ng/g (DABZ) nih.gov

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and versatile separation technique that can be used for the qualitative and semi-quantitative analysis of this compound and its metabolites. cdc.govmerckmillipore.comkhanacademy.orglibretexts.org It involves spotting the sample on a plate coated with a stationary phase (like silica (B1680970) gel) and developing the plate in a solvent system (mobile phase). khanacademy.orgnih.gov The separation is based on the differential migration of the compounds up the plate. khanacademy.org While not as sensitive or quantitative as HPLC or GC/MS, TLC is useful for rapid screening and can handle multiple samples simultaneously. merckmillipore.comsigmaaldrich.com For complex biological samples, sample preparation such as extraction and concentration is typically required before TLC analysis. sigmaaldrich.com

Spectrometric techniques, especially mass spectrometry, are powerful tools for the identification and quantification of this compound and its metabolites, offering high sensitivity and structural information.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio of ions, allowing for the identification and quantification of chemical substances. creative-proteomics.comjeolusa.com It is often coupled with chromatographic techniques like GC or HPLC to analyze complex mixtures. thermofisher.com

Different ionization techniques are employed in mass spectrometry. Electrospray ionization (ESI) is a soft ionization technique suitable for polar and thermally labile molecules, making it applicable for the analysis of this compound metabolites. Fast Atom Bombardment (FAB) MS has also been utilized in the analysis of these compounds.

The power of mass spectrometry lies in its ability to provide definitive identification of analytes, even at trace levels. lcms.cz In quantitative studies, an internal standard is often used to improve accuracy by correcting for variations in sample preparation and instrument response. creative-proteomics.com For instance, isotope dilution mass spectrometry, which uses deuterium-labeled internal standards, has been successfully applied to quantify this compound and its metabolites in urine with very low detection limits. nih.govgrantome.com This highlights the capability of MS to provide the high sensitivity required for biomonitoring studies. iarc.fr

Spectrometric Techniques

Nuclear Magnetic Resonance (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for the structural identification and quantification of organic molecules, including this compound and its metabolites. measurlabs.com This non-invasive technique provides detailed information about the atomic structure and chemical environment of a sample. measurlabs.comnih.gov

Proton (¹H) NMR and Carbon-13 (¹³C) NMR are the most common types of NMR used. In studies of N-acetylated compounds, ¹H-NMR can identify and quantify characteristic N-acetyl groups. nih.govru.nl For instance, the singlet resonance from the CH₃ protons of the N-acetyl group provides a key diagnostic signal. ru.nl Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish correlations between different nuclei, aiding in the unambiguous assignment of complex molecular structures. nih.govmdpi.com

While NMR is a definitive method for structural analysis, its sensitivity can be a limitation for detecting very low concentrations of metabolites. wikipedia.org The natural abundance of the ¹⁵N isotope is low (0.36%), which presents a sensitivity challenge for ¹⁵N NMR. wikipedia.org However, ¹⁵N NMR is valuable for studying nitrogen-containing heterocycles and can be used in protein NMR studies. wikipedia.orgtbzmed.ac.ir

Table 1: Selected NMR Applications in Metabolite Analysis

NMR TechniqueApplicationInformation Provided
¹H NMRIdentification and quantification of N-acetylated metabolites in urine. nih.govru.nlDetects characteristic signals from N-acetyl groups. nih.govru.nl
¹³C NMRStructural elucidation of organic molecules. wikipedia.orgProvides information on the carbon framework of the molecule. wikipedia.org
2D NMR (COSY, HSQC)Unambiguous assignment of complex molecular structures. nih.govmdpi.comShows correlations between different nuclei within a molecule. nih.govmdpi.com
¹⁵N NMRInvestigation of nitrogen-containing compounds. wikipedia.orgtbzmed.ac.irProvides direct information about the nitrogen atoms in a molecule. wikipedia.orgtbzmed.ac.ir

Immunological Methods (e.g., Immunoassay)

Immunological methods, such as immunoassays, are highly sensitive and specific techniques used for the detection and quantification of this compound and its adducts. cdc.govacs.org These methods rely on the specific binding of an antibody to its target antigen. abcam.com

Enzyme-Linked Immunosorbent Assay (ELISA) is a commonly used immunoassay format. abcam.com In a typical ELISA, an antigen is immobilized on a solid surface and then detected with a specific antibody conjugated to an enzyme. abcam.com The enzyme catalyzes a reaction that produces a measurable signal, such as a color change or fluorescence. who.int Immunoassays are particularly useful for large-scale epidemiological studies due to their sensitivity, the small amount of DNA required, and their potential for high-throughput analysis. acs.orgresearchgate.net

For the detection of DNA adducts of benzidine derivatives, polyclonal antibodies have been developed that can recognize specific adducts like N-(guanin-8-yl)-N'-acetylbenzidine. iarc.fr These assays can be sensitive enough to detect one adduct in 10⁸ nucleotides in a 50 µg DNA sample. who.int Different types of immunoassays, including competitive ELISA and immunoslot blot (ISB) assays, have been developed and validated for the quantification of various DNA adducts. acs.orgiarc.fr

Table 2: Types of Immunological Methods

Immunological MethodPrincipleCommon Application
ELISA (Enzyme-Linked Immunosorbent Assay)An enzyme-conjugated antibody binds to a target antigen, producing a measurable signal. abcam.comQuantification of antigens or antibodies in biological samples. abcam.com
Radioimmunoassay (RIA)A radiolabeled antigen competes with an unlabeled antigen for binding to a limited amount of antibody.Detection of various biological molecules. nih.gov
Immunochromatographic AssayAntigen-antibody complexes migrate along a membrane and are captured by immobilized antibodies, producing a visible line. msdmanuals.comRapid screening for specific antigens or antibodies. msdmanuals.com

³²P-Postlabeling for DNA Adducts

The ³²P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts formed by carcinogens like this compound. researchgate.net This technique can detect as few as one adduct in 10¹⁰ nucleotides, making it suitable for studies involving environmental exposures. researchgate.net

The method involves several key steps:

Enzymatic digestion of DNA to 3'-monophosphate nucleotides. researchgate.net

Enrichment of the adducted nucleotides. researchgate.net

Labeling of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. researchgate.net

Separation of the ³²P-labeled adducts by chromatography, typically thin-layer chromatography (TLC). researchgate.netoup.com

This technique has been instrumental in identifying specific DNA adducts of this compound. For example, ³²P-postlabeling analysis has been used to identify N'-(3'-monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine as a major adduct in various tissues. grantome.comnih.govnih.gov The method's high sensitivity allows for the analysis of very small amounts of DNA, often in the microgram range. researchgate.netpnas.org However, the recovery of different types of adducts can vary, and results are often expressed as "relative adduct levels" (RAL). researchgate.netresearchgate.net

Table 3: Key Findings from ³²P-Postlabeling Studies of this compound

Study FocusKey FindingReference
Metabolism in rat liver slicesIdentified N'-(3'-monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine as the sole adduct. grantome.comnih.gov
Formation in human polymorphonuclear neutrophilsDetected dGp-ABZ (N'-(3'-Monophosphodeoxyguanosin-8-yl)-N-acetylbenzidine) formation, suggesting a peroxidatic mechanism. nih.gov
DNA binding in human lymphocytesDemonstrated the formation of dG(8)-acetylbenzidine adducts in lymphocytes exposed to benzidine. pnas.org

Method Validation Parameters for Biological Matrices

The validation of bioanalytical methods is essential to ensure the reliability and accuracy of the data generated, particularly when analyzing biological samples for compounds like this compound. austinpublishinggroup.com Regulatory bodies like the FDA and international guidelines such as ICH provide frameworks for method validation. fda.govich.org

Linearity, Accuracy, Precision

Linearity of an analytical method is its ability to produce test results that are directly proportional to the concentration of the analyte within a given range. ich.orgwjarr.com It is typically evaluated by analyzing a series of standards at different concentrations and assessing the correlation coefficient (r²), which should ideally be close to 1. researchgate.net For many methods, a minimum of five concentration levels is recommended to establish linearity. ich.orgwjarr.com

Accuracy refers to the closeness of the measured value to the true value. ich.org It is often assessed by analyzing samples with known concentrations (quality control samples) and expressing the result as a percentage of the nominal value. researchgate.net For bioanalytical methods, the mean value should generally be within ±15% of the nominal value, except at the lower limit of quantitation where it can be ±20%. researchgate.net

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. ich.org It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). researchgate.net Precision is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). demarcheiso17025.com The CV should typically not exceed 15%, except at the lower limit of quantitation where a CV of up to 20% may be acceptable. researchgate.net

Table 4: Acceptance Criteria for Linearity, Accuracy, and Precision

ParameterCommon Acceptance CriterionReference
Linearity (Correlation Coefficient, r²)≥ 0.99 researchgate.netdemarcheiso17025.com
Accuracy (% of Nominal Value)±15% (±20% at LLOQ) researchgate.net
Precision (CV or RSD)≤ 15% (≤ 20% at LLOQ) researchgate.net

Limit of Detection and Limit of Quantitation

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, but not necessarily quantified with acceptable precision and accuracy. tbzmed.ac.irnih.gov It is often determined based on the signal-to-noise ratio, with a common criterion being a ratio of 3:1. tbzmed.ac.irsepscience.com

The Limit of Quantitation (LOQ) , also referred to as the Lower Limit of Quantitation (LLOQ) in bioanalysis, is the lowest concentration of an analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. ich.orgnih.gov A typical signal-to-noise ratio for the LOQ is 10:1. sepscience.comepa.gov Alternatively, the LOQ can be established as the concentration at which the precision (RSD) is approximately 10%. demarcheiso17025.com

The determination of LOD and LOQ is crucial for methods intended to measure low levels of substances, such as in biomarker studies. nih.govbiopharminternational.com

Selectivity and Stability

Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as metabolites, impurities, or matrix components. austinpublishinggroup.comlabmanager.com It is assessed by analyzing blank samples of the biological matrix to check for interferences at the retention time of the analyte. austinpublishinggroup.com

Stability of the analyte in the biological matrix must be evaluated under various conditions to ensure that the concentration does not change from the time of sample collection to the time of analysis. austinpublishinggroup.comchromatographyonline.com Stability studies typically include:

Freeze-thaw stability: To assess the impact of repeated freezing and thawing cycles. stanford.edu

Short-term (bench-top) stability: To evaluate stability at room temperature for the duration of sample processing. stanford.edu

Long-term stability: To determine how long samples can be stored under frozen conditions. stanford.edu

Stock solution stability: To ensure the integrity of the standard solutions used for calibration and quality control. chromatographyonline.comstanford.edu

These validation parameters are critical for establishing the reliability and robustness of analytical methods used for the analysis of this compound and its metabolites in biological matrices. europa.eusepscience.com

Future Directions in N Acetylbenzidine Research

Development of Advanced Analytical Techniques for Low-Level Detection

The accurate measurement of N-Acetylbenzidine and its metabolites at trace levels in biological and environmental samples is fundamental for exposure assessment and molecular epidemiology. Future research will concentrate on developing more sensitive and specific analytical methods. While existing techniques like gas chromatography-mass spectrometry (GC-MS) can achieve detection limits in the parts-per-trillion (ppt) range for urinary metabolites, there is a continuous drive to enhance these capabilities.

Advancements are expected in the application of hyphenated chromatographic techniques, which couple powerful separation methods with highly sensitive detection. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-resolution mass spectrometry (HRMS) offer the potential for improved selectivity and lower detection limits, enabling the quantification of minute exposures. These methods are crucial for studying populations with low-level environmental exposure and for detecting early biological effects.

Table 1: Advanced Analytical Methods in Metabolite Detection

TechniqueDescriptionPotential Advantage for this compound Detection
GC-MS Gas Chromatography-Mass Spectrometry separates volatile compounds and identifies them based on their mass-to-charge ratio.Proven effectiveness with detection limits as low as 0.8 ppt (B1677978) for this compound in urine.
LC-MS/MS Liquid Chromatography-Tandem Mass Spectrometry separates non-volatile compounds and uses two stages of mass analysis for high specificity and sensitivity.Ideal for analyzing polar metabolites of this compound and its DNA adducts directly from biological fluids with minimal sample preparation.
HRMS High-Resolution Mass Spectrometry provides highly accurate mass measurements, allowing for the precise identification of unknown metabolites.Can help in identifying novel metabolites of this compound and characterizing their chemical structures, improving the understanding of its metabolic pathways.

In-depth Studies on Gene-Environment Interactions

Individual susceptibility to the toxic effects of this compound is significantly influenced by genetic factors. Future research will focus on detailed investigations into gene-environment interactions, particularly concerning the enzymes responsible for metabolizing benzidine (B372746). A critical area of study is the genetic polymorphism of N-acetyltransferase 1 (NAT1), the primary enzyme responsible for the N-acetylation of benzidine.

Studies have shown that certain genetic variants, such as NAT1*14B, exhibit a higher clearance for benzidine N-acetylation at low exposure levels. This increased metabolic activation in individuals with specific NAT1 alleles can lead to significantly higher levels of DNA damage and mutations, thereby increasing their risk of developing cancers. Future in-depth studies will aim to characterize a wider range of NAT1 polymorphisms and their functional impact on this compound metabolism. This research will help in identifying susceptible subpopulations and developing personalized risk assessments for individuals exposed to benzidine-based compounds.

Investigation of Novel Biomarkers for Exposure and Effect

To improve the assessment of health risks, it is essential to identify and validate novel biomarkers that can indicate either exposure to this compound or the early biological effects resulting from that exposure. Research in this area will move beyond simple urinary metabolite detection to more specific and mechanistically informative markers.

Biomarkers of Effect: A key biomarker of effect is the formation of DNA adducts. The metabolite N'-[deoxyguanosin-8-yl]-N-acetylbenzidine has been identified as the predominant DNA adduct in the exfoliated bladder cells of exposed workers. The quantification of such adducts provides a direct measure of the genotoxic damage occurring in the target tissue. Future work will focus on refining methods for adduct detection to enhance their sensitivity and applicability in large-scale epidemiological studies.

Biomarkers of Exposure: Hemoglobin adducts serve as reliable biomarkers of chronic exposure. This compound adducts (AcBz) have been successfully quantified in the blood of exposed workers, providing an integrated measure of exposure over the lifespan of red blood cells. Additionally, other novel adducts, such as the sulfinamide conjugate N'-[glutathion-S-yl]-N-acetylbenzidine S-oxide, which results from peroxidative metabolism, are being investigated as potential biomarkers that may also provide insight into specific metabolic activation pathways.

Table 2: Key Biomarkers in this compound Research

Biomarker TypeSpecific MarkerBiological MatrixSignificance
Exposure This compound-hemoglobin adducts (AcBz)BloodIndicates integrated, chronic exposure over several months.
Exposure N'-(glutathion-S-yl)-N-acetylbenzidine S-oxideBloodMay indicate exposure and activation via peroxidative pathways.
Effect N'-(deoxyguanosin-8-yl)-N-acetylbenzidineExfoliated Urothelial Cells (Urine)Directly measures genotoxic damage in the primary target organ (bladder).

Further Elucidation of Detoxification and Bioactivation Pathways

The toxicity of this compound is determined by the delicate balance between metabolic pathways that lead to its bioactivation into reactive, harmful substances and those that lead to its detoxification and safe elimination. A primary goal of future research is to further elucidate these competing pathways.

Bioactivation Pathways: The initial N-acetylation of benzidine by NAT1 is a critical activation step. Subsequent enzymatic actions can lead to the formation of highly reactive intermediates. One major pathway involves N'-hydroxylation by cytochrome P450 enzymes, particularly CYP1A2, to form N'-hydroxy-N-acetylbenzidine (N'HA), a proximate carcinogen. Another significant bioactivation route is peroxidative metabolism mediated by prostaglandin (B15479496) H synthase (PHS), an enzyme found in high levels in the urothelial tissue. PHS can oxidize this compound to intermediates that readily bind to DNA.

Detoxification Pathways: In contrast, the further acetylation of this compound to form N,N'-diacetylbenzidine is considered a detoxification pathway. Studies have shown that N,N'-diacetylbenzidine is a poor substrate for PHS and does not lead to significant DNA adduct formation, suggesting it is a biologically inactive end product. Understanding the factors that regulate the activity of these enzymes (e.g., genetic polymorphisms, co-exposures) is crucial for predicting the ultimate toxic potential of benzidine exposure.

Integration of Multi-Omics Data for Comprehensive Understanding

To achieve a holistic and systems-level understanding of the health impacts of this compound, future research will increasingly rely on the integration of multi-omics data. While studies focusing specifically on this compound are still emerging, the approach has proven powerful for investigating the effects of other xenobiotics. This strategy involves combining data from genomics, proteomics, and metabolomics to build comprehensive models of toxicological pathways.

Genomics: This includes analyzing genetic polymorphisms, such as those in the NAT1 gene, to understand predisposed susceptibility to this compound's effects.

Proteomics: This involves studying changes in protein expression, such as the levels and activity of metabolic enzymes like cytochromes P450 and PHS, to assess the cellular response to exposure.

Metabolomics: This focuses on the comprehensive profiling of metabolites in biological fluids to identify all metabolic products of this compound and discover novel biomarkers of exposure or effect.

By integrating these different layers of biological information, researchers can unravel complex interactions, identify key molecular initiating events, and build more accurate adverse outcome pathways (AOPs). This comprehensive approach will be instrumental in developing predictive models for risk assessment and identifying potential targets for intervention.

Q & A

Basic: What experimental variables should researchers control when designing in vivo studies on N-Acetylbenzidine-induced DNA adduct formation?

Methodological Answer:
Urinary pH must be tightly controlled, as acidic urine (pH < 6) increases free this compound and benzidine levels, leading to tenfold higher DNA adduct formation in urothelial cells compared to neutral pH . This is due to acid-labile glucuronide hydrolysis releasing reactive metabolites. Experimental protocols should monitor urinary pH and consider dietary or pharmacological interventions to modulate pH. Additionally, use isotope dilution mass spectrometry (e.g., GC/NICI-MS) for precise quantification of urinary metabolites, ensuring detection limits as low as 0.5–1.5 ppt .

Basic: How do N-acetyltransferases (NATs) influence the hepatic metabolism of this compound?

Methodological Answer:
NAT1 is the primary enzyme responsible for N-acetylation of benzidine and this compound in humans, with clearance ratios (NAT1/NAT2) of 54 and 535, respectively, indicating NAT1’s efficiency . Human liver slices incubated with benzidine produce 34% this compound and only 1.6% N,N′-diacetylbenzidine, unlike rats, which favor diacetylated forms (73%) . To study this, use recombinant NAT1/NAT2 enzymes or liver slices with paraoxon (a deacetylase inhibitor) to isolate acetylation pathways. NAT2 polymorphisms do not significantly affect this compound levels in humans, but NAT1*10 allele carriers show higher acetylation ratios .

Advanced: How do species-specific differences in acetylation pathways challenge cross-species extrapolation in carcinogenesis studies?

Methodological Answer:
Rats rapidly convert benzidine to N,N′-diacetylbenzidine (73% in liver slices), a detoxified form, while humans retain higher levels of this compound (34%), a proximal carcinogen . Dogs, being non-acetylators, lack acetylated metabolites entirely, favoring glucuronidation instead . These differences explain species-specific organotropism: rats develop liver tumors (due to hepatic activation), whereas humans and dogs exhibit bladder cancer (due to urinary metabolite reactivation). Researchers must validate in vitro models (e.g., human liver slices or co-cultures with bladder cells) and avoid relying solely on rodent data for risk assessment .

Advanced: What mechanisms explain contradictory findings on NAT2 polymorphisms and bladder cancer risk in benzidine-exposed populations?

Methodological Answer:
Despite NAT2’s role in xenobiotic acetylation, studies show no significant correlation between NAT2 genotypes and DNA adduct levels in benzidine-exposed workers. Slow acetylators exhibit 95% urinary acetylated metabolites, similar to rapid acetylators (97%), suggesting NAT1-driven metabolism overrides NAT2 variability . Confounding factors include deacetylase activity, which regenerates free benzidine from this compound, and urinary pH modulating adduct formation . To resolve contradictions, integrate NAT1 genotyping, urinary pH monitoring, and longitudinal adduct tracking in study designs.

Advanced: How can researchers model peroxidative activation of this compound to study DNA adduct formation in vitro?

Methodological Answer:
Prostaglandin H synthase (PHS) and horseradish peroxidase (HRP) catalyze this compound oxidation to N′-(3′-monophospho-deoxyguanosin-8-yl)-N-acetylbenzidine (dGp-ABZ), a critical DNA adduct . Use ram seminal vesicle microsomes (for PHS) or HRP with arachidonic acid/H₂O₂ as substrates. Inhibitors like indomethacin (PHS-specific) or ascorbic acid (radical scavenger) can isolate pathways. For quantification, employ ³²P-postlabeling with synthetic dGp-ABZ standards, achieving sensitivity of ~2,000 fmol/mg DNA . Note that PHS produces 40-fold more adducts than HRP, emphasizing enzyme selection in bladder carcinogenesis models .

Advanced: What alternative metabolic pathways contribute to this compound toxicity under inflammatory conditions?

Methodological Answer:
Reactive nitrogen oxygen species (RNOS) generated during inflammation metabolize this compound to 3′-nitro-N-acetylbenzidine (via myeloperoxidase) or 4′-OH-4-acetylaminobiphenyl (via N₂O₃) . These metabolites may act as biomarkers of nitrosative stress. To study this, incubate this compound with polymorphonuclear neutrophils + NO₂⁻, and validate metabolites via LC-MS/MS . Additionally, peroxidative sulfinamide conjugates (e.g., N′-(glutathion-S-yl)-N-acetylbenzidine S-oxide) form via HRP/glutathione interactions, detectable by NMR and mass spectrometry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.